molecular formula C11H22N2O2 B14742543 4-(1-Morpholin-4-ylpropan-2-yl)morpholine CAS No. 1822-47-5

4-(1-Morpholin-4-ylpropan-2-yl)morpholine

Cat. No.: B14742543
CAS No.: 1822-47-5
M. Wt: 214.30 g/mol
InChI Key: GUHIFIMCTZAVDF-UHFFFAOYSA-N
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Description

4-(1-Morpholin-4-ylpropan-2-yl)morpholine is an organic compound with the molecular formula C10H20N2O2 It is a derivative of morpholine, a heterocyclic amine featuring both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Morpholin-4-ylpropan-2-yl)morpholine typically involves the reaction of morpholine with appropriate alkylating agents. One common method involves the alkylation of morpholine with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Morpholin-4-ylpropan-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while reduction can produce various morpholine-based alcohols.

Scientific Research Applications

4-(1-Morpholin-4-ylpropan-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Morpholin-4-ylpropan-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which shares the morpholine ring structure.

    N-(1-Morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine: A related compound with additional functional groups.

    1-(Morpholin-4-yl)prop-2-en-1-one: Another derivative with a different substitution pattern.

Uniqueness

4-(1-Morpholin-4-ylpropan-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual morpholine rings make it a versatile compound for various applications, distinguishing it from other morpholine derivatives.

Properties

CAS No.

1822-47-5

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

4-(1-morpholin-4-ylpropan-2-yl)morpholine

InChI

InChI=1S/C11H22N2O2/c1-11(13-4-8-15-9-5-13)10-12-2-6-14-7-3-12/h11H,2-10H2,1H3

InChI Key

GUHIFIMCTZAVDF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)N2CCOCC2

Origin of Product

United States

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